hMAO-B-IN-3

Catalog No.
S12885068
CAS No.
M.F
C20H15NO4
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hMAO-B-IN-3

Product Name

hMAO-B-IN-3

IUPAC Name

benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+

InChI Key

CLKKKMAMQMSUHK-AQHRCUNFSA-N

SMILES

Array

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3

hMAO-B-IN-3 (CAS 2581113-51-9) is a synthetic, highly potent, and selective competitive inhibitor of human monoamine oxidase B (hMAO-B), featuring an optimized piperine-derived scaffold [1]. Characterized by an alpha-cyano and benzyl ester substitution, it achieves an IC50 of 47.4 nM, offering a distinct quantitative advantage over crude natural extracts [1]. For industrial and scientific buyers, this compound serves as a premium, synthetically tractable precursor for the development of Multitarget-Directed Ligands (MTDLs) and as a highly reproducible reference standard for neuropharmacological screening workflows.

Procuring unmodified piperine as a starting material for neuroprotective drug development often results in weak target engagement (micromolar affinities) and poor MAO isoform selectivity [1]. Conversely, substituting with standard benchmark inhibitors like selegiline introduces irreversible, covalent enzyme modification, which depletes recombinant enzymes in high-throughput assays and triggers compensatory biological mechanisms in vivo [1]. hMAO-B-IN-3 is specifically engineered to overcome these liabilities, providing reversible, nanomolar-level competitive inhibition alongside validated P-glycoprotein compatibility, making it non-interchangeable for advanced CNS drug design and dynamic kinetic assays.

Precursor Suitability: Enhanced Potency Over Natural Scaffolds

For procurement teams sourcing base scaffolds for neuroprotective drug development, unmodified piperine offers only weak to moderate MAO-B inhibition. By incorporating an alpha-cyano group and a benzyl ester, hMAO-B-IN-3 achieves an IC50 of 47.4 nM against hMAO-B [1]. This represents a roughly 67-fold increase in potency compared to the natural piperine baseline (Ki ~ 3.19 μM). This optimized synthetic handle provides medicinal chemists with a highly potent starting material for developing Multitarget-Directed Ligands (MTDLs).

Evidence DimensionhMAO-B target potency (IC50 / Ki)
Target Compound DataIC50 = 47.4 nM
Comparator Or BaselineUnmodified Piperine (Ki = 3.19 μM)
Quantified Difference~67-fold higher intrinsic potency for the optimized scaffold
ConditionsIn vitro human MAO-B inhibition assay

Allows procurement teams to source a pre-optimized, high-potency precursor rather than investing internal chemistry resources to functionalize weak natural extracts.

Workflow Fit: Reversible Kinetics for Assay Standardization

In laboratory workflows evaluating MAO-B activity, irreversible inhibitors like selegiline permanently inactivate the enzyme, complicating dynamic assay conditions and requiring constant enzyme replenishment. hMAO-B-IN-3 functions as a competitive, reversible inhibitor [1]. This allows for reproducible, steady-state kinetic measurements without the assay drift caused by covalent enzyme modification, making it a superior reference material for high-throughput screening.

Evidence DimensionEnzyme inhibition kinetics and assay stability
Target Compound DataReversible, competitive inhibition
Comparator Or BaselineSelegiline (irreversible, covalent modification)
Quantified DifferenceEliminates time-dependent enzyme depletion in continuous assay formats
ConditionsIn vitro microsomal hMAO-B kinetic assays

Reduces recombinant enzyme consumption and improves data reproducibility in automated high-throughput screening workflows.

Formulation Compatibility: P-glycoprotein (P-gp) Efflux Modulation

A major failure point in the selection of CNS-active precursors is their susceptibility to P-glycoprotein (P-gp) mediated efflux, which limits brain penetrance. At 10 μM, hMAO-B-IN-3 demonstrates a significant decrease in P-gp efflux activity in Caco-2 cell models [1]. Compared to standard bulky neuro-ligands that are rapidly cleared from the CNS, this compound maintains favorable drug-like properties and membrane permeability. This inherent formulation advantage ensures that downstream derivatives retain necessary blood-brain barrier (BBB) compatibility.

Evidence DimensionP-gp efflux activity and membrane permeability
Target Compound DataSignificant reduction in P-gp efflux at 10 μM
Comparator Or BaselineStandard efflux-susceptible MTDL precursors
Quantified DifferenceMaintained cellular retention and reduced active transport clearance
ConditionsCaco-2 cell monolayer permeability assay

De-risks the procurement of this scaffold for in vivo neuropharmacology studies by ensuring baseline blood-brain barrier compatibility.

Precursor for Multitarget-Directed Ligands (MTDLs)

Due to its optimized alpha-cyano benzyl ester scaffold and nanomolar potency, hMAO-B-IN-3 is the ideal starting material for synthesizing dual-action neuroprotective agents, such as combined MAO-B/AChE inhibitors for Alzheimer's disease research [1].

Reference Standard in High-Throughput Screening (HTS)

As a competitive and reversible inhibitor, it serves as a superior reference standard in automated hMAO-B kinetic assays, preventing the rapid enzyme depletion associated with irreversible benchmarks like selegiline and ensuring reproducible steady-state data [1].

CNS Formulation and Permeability Modeling

Its validated ability to modulate P-gp efflux in Caco-2 cell models makes it a critical tool compound for evaluating the blood-brain barrier (BBB) penetrance and pharmacokinetic viability of novel piperine-derived therapeutics [1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

333.10010796 Da

Monoisotopic Mass

333.10010796 Da

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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